Technical Guide: Natural Sources & Biogenesis of Eicosa-11,14-dienoic Acid (20:2 n-6)
Technical Guide: Natural Sources & Biogenesis of Eicosa-11,14-dienoic Acid (20:2 n-6)
The following technical guide details the occurrence, biosynthesis, and isolation of Eicosa-11,14-dienoic acid (20:2 n-6), a rare but biologically significant polyunsaturated fatty acid (PUFA).
[1]
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6), also known as 11,14-eicosadienoic acid , is a long-chain polyunsaturated fatty acid (LCPUFA) formed via the elongation of linoleic acid.[1][2] Unlike its more common counterparts in the arachidonic acid cascade, 20:2 n-6 represents a critical "junction metabolite."[3] It serves as the obligate precursor to Sciadonic Acid (via
This guide delineates the specific natural reservoirs of 20:2 n-6, distinguishing it from its n-9 isomer (5,11-20:2), and provides validated protocols for its extraction and purification.
Chemical Identity & Structural Biology[1]
| Property | Specification |
| IUPAC Name | (11Z,14Z)-icosa-11,14-dienoic acid |
| Common Name | 11,14-Eicosadienoic Acid |
| Lipid Notation | 20:2 n-6 |
| Molecular Formula | |
| Molecular Weight | 308.50 g/mol |
| Key Structural Feature | Methylene-interrupted double bonds at C11 and C14; lacks the |
Critical Isomer Distinction: Researchers must distinguish 11,14-20:2 (n-6) from 5,11-20:2 (n-9) (Keteleeronic acid), which is common in conifer seed oils. Mass spectrometry fragmentation patterns (specifically the carboxyl-to-first-double-bond distance) are required for definitive identification.[3]
Biosynthetic Pathways: The "Elongase-First" Mechanism[1]
In most mammalian systems, linoleic acid (18:2 n-6) is first desaturated by
Pathway Visualization
The following diagram illustrates the divergence between the Standard Arachidonic Pathway and the Gymnosperm/Elongase-First Pathway where 20:2 n-6 accumulates.
Caption: Divergence of the Elongase-First pathway (Blue) producing Eicosa-11,14-dienoic acid.
Natural Sources & Occurrence[1][6]
Botanical Sources (Primary Reservoir)
The highest concentrations are found in plants that utilize the "primitive" elongation pathway, specifically Gymnosperms and certain Angiosperms.
| Source Organism | Tissue | Concentration (% Total Fatty Acids) | Notes |
| Macrosphyra longistyla | Leaf/Stem Extract | ~16.8% | Rare high-accumulation source identified in methanolic extracts [1].[3] |
| Pinus sibirica (Siberian Pine) | Seed Oil | 1.0 – 2.5% | Co-occurs with Pinolenic and Sciadonic acids.[3] Often misidentified without GC-MS [2].[3] |
| Podocarpus spp.[3][4][5][6][7][8] | Seed Oils | 0.5 – 3.0% | Typical of the Podocarpaceae family; serves as precursor to Sciadonic acid.[3] |
| Salvia hispanica (Chia) | Seeds | Trace (<0.5%) | Minor elongation product; not a viable isolation source. |
Animal & Marine Sources
In animals, 20:2 n-6 is a metabolic intermediate rather than a storage lipid.[3]
-
Bovine Tissues: Significant levels detected in steer striploin (higher than in heifers), suggesting hormonal regulation of elongase activity [3].
-
Marine Invertebrates: Identified in the sea urchin Arbacia punctulata.[3][5]
-
Human Tissues: Detectable in testes and adrenals; serves as a substrate for local
5-desaturase activity.[3]
Fungal Sources[1][8]
-
Mortierella elongata (Strain NR06): An oleaginous fungus where 20:2 n-6 appears as an intermediate during Arachidonic acid production.[3] Optimization of nitrogen-limiting conditions can stall the pathway, accumulating the 20:2 precursor [4].
Extraction & Purification Protocol
Objective: Isolate high-purity 20:2 n-6 from Pinus or Macrosphyra lipid extracts, separating it from the abundant 18:2 and 20:3 isomers.[3]
Workflow Diagram
Caption: Purification workflow utilizing Urea Complexation and Silver-Ion HPLC.
Step-by-Step Methodology
-
Total Lipid Extraction (Folch Method):
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
React lipid residue with 14%
in methanol at 60°C for 30 mins. -
Extract FAMEs into hexane.
-
-
Urea Complexation (Enrichment Step):
-
Dissolve FAMEs in methanol saturated with urea.
-
Crystallize at 4°C overnight.
-
Filtrate will contain the PUFAs (including 20:2 n-6), while saturated/monounsaturated FAMEs crystallize with urea.
-
-
Silver Ion Chromatography (Ag-HPLC) - Critical Step:
Biological Implications & Therapeutic Potential[10][11][12]
Anti-Inflammatory Modulation
Eicosa-11,14-dienoic acid is not merely a passive intermediate.[3][1][4][5][9] Research indicates it acts as a competitive inhibitor at the cyclooxygenase (COX) level:
-
Mechanism: It competes with Arachidonic Acid for COX-2 binding sites but converts to less potent prostaglandins or remains unmetabolized.[3]
-
Outcome: Reduction in Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages [5].[3][2]
Precursor to Sciadonic Acid
In keratinocytes and skin tissues, 20:2 n-6 is desaturated to Sciadonic Acid (20:3 n-6,
References
-
Faleye, F. J., et al. (2019). "Antioxidant and Anticholinesterase Activities of Macrosphyra longistyla (DC) Hiern Relevant in the Management of Alzheimer's Disease." MDPI. Link
-
Zadernowski, R., et al. (2009).[10] "Chemical composition of Pinus sibirica nut oils." European Journal of Lipid Science and Technology.[3][10] Link
-
Huang, L., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[3][2] Molecular and Cellular Biochemistry. Link
-
Sakuradani, E., et al. (2013). "Metabolic engineering for the production of polyunsaturated fatty acids by oleaginous fungus." Biotechnology Advances. Link
-
Albert, D. H., et al. (1979).[11] "Desaturation of eicosa-11,14-dienoic acid in human testes." Lipids.[3][9][10][11][12][13] Link
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- 4. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]
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